

BPR1K871: A Comprehensive Technical Overview of its Kinase Selectivity Profile

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For Researchers, Scientists, and Drug Development Professionals

Introduction

BPR1K871 is a multi-kinase inhibitor based on a quinazoline scaffold, demonstrating significant potential in the treatment of Acute Myeloid Leukemia (AML) and various solid tumors.[1][2] Developed through rational drug design and scaffold-hopping from a furanopyrimidine core, **BPR1K871** exhibits a distinct and potent dual inhibitory action against FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases A and B.[1][2][3] Its mechanism of action, characterized by the modulation of these key oncogenic signaling pathways, has established it as a preclinical development candidate for anti-cancer therapy.[1][2] This document provides an in-depth technical guide to the kinase selectivity profile of **BPR1K871**, including quantitative data, experimental methodologies, and the signaling pathways of its primary targets.

Kinase Selectivity Profile of BPR1K871

The kinase selectivity of **BPR1K871** has been primarily characterized through enzymatic assays to determine IC50 values and broader kinase panel screening using KINOMEScan® technology.

Enzymatic Inhibition Data

BPR1K871 demonstrates potent, low nanomolar inhibition of its primary targets, FLT3, and Aurora kinases A and B.



Kinase Target	IC50 (nM)	Reference
AURKA	22	[1][3]
AURKB	13	[1][3]
FLT3	19	[1][3]

KINOMEScan® Profiling

At a concentration of 1 μ M, **BPR1K871** was screened against a panel of 395 non-mutant kinases. The results revealed that 77 of these kinases exhibited inhibition of 65% or greater, highlighting the multi-kinase inhibitory nature of the compound.[1][3]

Key Inhibited Kinases (% Control at 1 μM)

Kinase	% Control
AURKA	0
AURKB	0.2
FLT3	0.2
AURKC	3.3

Lower % Control indicates stronger inhibition.

Furthermore, **BPR1K871** demonstrated potent inhibition of clinically relevant mutant forms of several kinases:

- ABL1 mutants: < 4.4% of control for ABL1T315I, ABL1Q252H, ABL1H396P[1]
- KIT mutants: < 4.0% of control for KITL576P, KITV559D, KITV559D, T670I, KITA829P, KITV559D, V654A[1]
- RET mutants: < 0.5% of control for RETV804M, RETM918T, RETV804L[1]

Signaling Pathways of Primary Targets

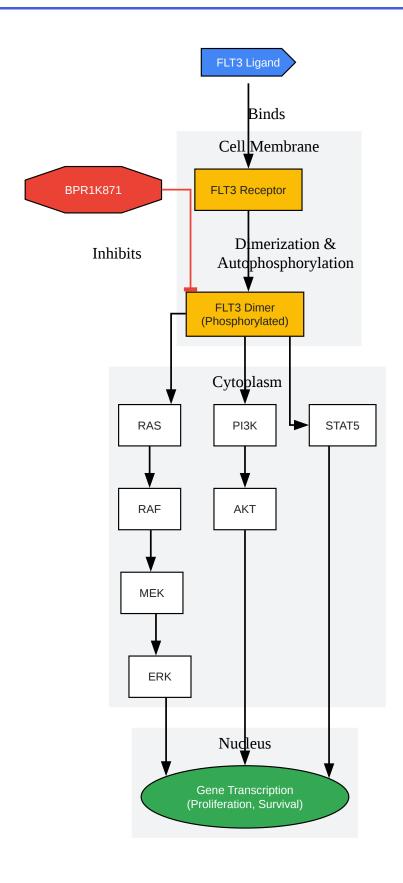


The anti-neoplastic activity of **BPR1K871** is attributed to its potent inhibition of the FLT3 and Aurora kinase signaling pathways.

FLT3 Signaling Pathway

FLT3 is a receptor tyrosine kinase crucial for the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[3][4] Upon binding of its ligand, FLT3 dimerizes and autophosphorylates, initiating downstream signaling cascades including the PI3K/AKT, RAS/MAPK, and STAT5 pathways.[4] In AML, activating mutations such as internal tandem duplications (ITD) lead to constitutive activation of these pathways, promoting leukemogenesis. **BPR1K871** inhibits this aberrant signaling by blocking the kinase activity of FLT3.





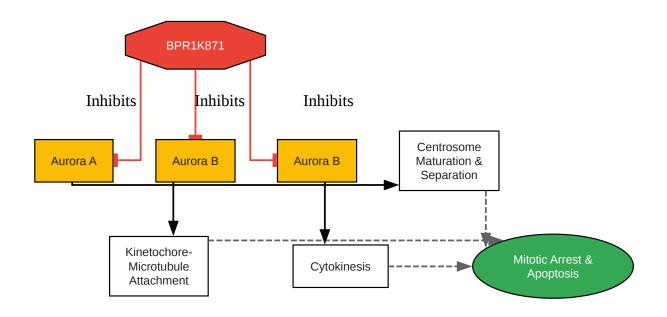
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Caption: FLT3 signaling pathway and the inhibitory action of BPR1K871.



Aurora Kinase Signaling Pathway

Aurora kinases are a family of serine/threonine kinases that play essential roles in regulating mitosis.[3] Aurora A is involved in centrosome maturation and separation and the formation of the bipolar spindle. Aurora B is a component of the chromosomal passenger complex and is critical for chromosome condensation, kinetochore-microtubule attachment, and cytokinesis. Inhibition of Aurora kinases by **BPR1K871** disrupts these processes, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.



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Caption: Role of Aurora kinases in mitosis and inhibition by BPR1K871.

Experimental Protocols

The kinase selectivity profile of **BPR1K871** was established using standardized and widely accepted methodologies.

Enzymatic Assays (IC50 Determination)

The half-maximal inhibitory concentration (IC50) values for **BPR1K871** against AURKA, AURKB, and FLT3 were determined through in vitro enzymatic assays. While the specific proprietary assay details may vary, a general workflow is as follows:



- Reagents and Preparation: Recombinant human kinase enzymes, a specific peptide substrate, and ATP are prepared in an appropriate assay buffer. BPR1K871 is serially diluted to create a range of concentrations.
- Kinase Reaction: The kinase, substrate, and BPR1K871 (or vehicle control) are incubated together. The enzymatic reaction is initiated by the addition of ATP.
- Detection: After a set incubation period, the reaction is stopped. The amount of phosphorylated substrate is quantified. This is commonly achieved using technologies that measure the remaining ATP (e.g., Kinase-Glo®), or by detecting the phosphopeptide product (e.g., LanthaScreen® or HTRF®).
- Data Analysis: The kinase activity at each inhibitor concentration is normalized to the control (vehicle-only) activity. The resulting data is plotted as percent inhibition versus inhibitor concentration, and the IC50 value is calculated using a nonlinear regression curve fit.
 Experiments are typically performed in duplicate or triplicate.[1]



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Caption: General workflow for an in vitro enzymatic kinase assay.

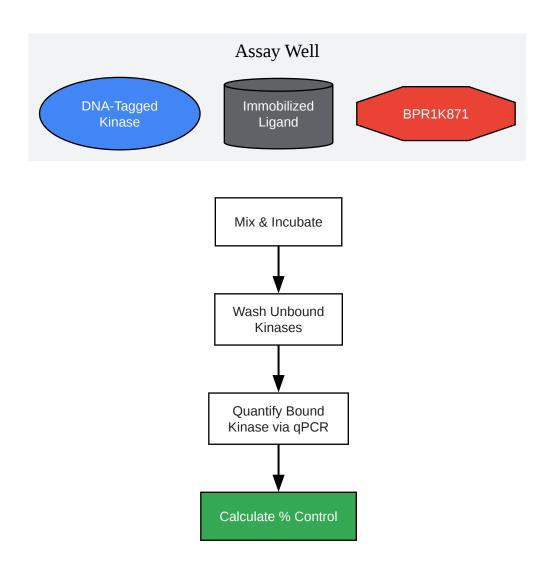
KINOMEScan® Profiling

The broad kinase selectivity was profiled using the KINOMEScan® platform, a competitive binding assay.

- Assay Principle: The assay measures the ability of a test compound (BPR1K871) to compete with an immobilized, active-site directed ligand for binding to a panel of DNAtagged recombinant kinases.
- Experimental Procedure:
 - \circ A library of DNA-tagged kinases is mixed with the immobilized ligand and **BPR1K871** at a fixed concentration (e.g., 1 μ M).



- The mixture is allowed to reach equilibrium.
- Kinases that are not bound to the immobilized ligand (due to binding by BPR1K871) are washed away.
- The amount of kinase bound to the solid support is quantified by measuring the associated DNA tag using quantitative PCR (qPCR).
- Data Interpretation: The results are reported as "% Control," where a lower percentage indicates a stronger binding interaction between the kinase and BPR1K871.



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Caption: Simplified workflow of the KINOMEScan® competitive binding assay.



Conclusion

BPR1K871 is a potent, multi-kinase inhibitor with primary activity against FLT3 and Aurora kinases A and B. Its selectivity profile, confirmed through enzymatic and broad panel binding assays, reveals a mechanism of action that involves the disruption of key signaling pathways responsible for cancer cell proliferation, survival, and mitosis. This detailed technical overview provides a foundation for further investigation and development of **BPR1K871** as a promising therapeutic agent in oncology.

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